molecular formula C9H22BrN2+ B14704166 1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide CAS No. 24996-76-7

1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide

Cat. No.: B14704166
CAS No.: 24996-76-7
M. Wt: 238.19 g/mol
InChI Key: GSIYHIQHXCKWQU-UHFFFAOYSA-M
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Description

1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide typically involves the quaternization of 1,4-diazepane with methylating agents. One common method is the reaction of 1,4-diazepane with methyl iodide or methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of quaternary ammonium salts with different anions.

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and disinfectants.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atoms allow it to bind to negatively charged sites on proteins and cell membranes, altering their function. This compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,4-Tetramethylpiperazinium iodide
  • 1,1,4,4-Tetramethylpiperazinium chloride
  • 1,1,4,4-Tetramethylpiperazinium sulfate

Uniqueness

1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide is unique due to its specific bromide anion, which can influence its solubility and reactivity compared to other similar compounds with different anions. Its structure also allows for specific interactions with biological molecules, making it valuable in various research applications.

Properties

CAS No.

24996-76-7

Molecular Formula

C9H22BrN2+

Molecular Weight

238.19 g/mol

IUPAC Name

1,1,4,4-tetramethyl-1,4-diazepane-1,4-diium;bromide

InChI

InChI=1S/C9H22N2.BrH/c1-10(2)6-5-7-11(3,4)9-8-10;/h5-9H2,1-4H3;1H/q+2;/p-1

InChI Key

GSIYHIQHXCKWQU-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC[N+](CC1)(C)C)C.[Br-]

Origin of Product

United States

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